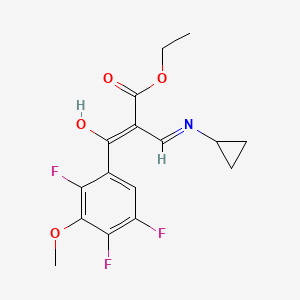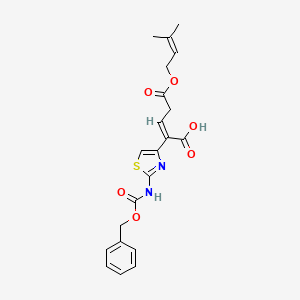
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is a synthetic glucocorticoid compound. It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of three hydroxyl groups at positions 11, 17, and 21, and a diethylene ketal group at positions 3 and 20. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Ketal Formation: Reaction of the hydroxylated steroid with ethylene glycol under acidic conditions to form the diethylene ketal.
The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various hydroxylated steroids.
Aplicaciones Científicas De Investigación
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Employed in studies investigating the role of glucocorticoids in cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the synthesis of other steroid derivatives and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are modulated to exert anti-inflammatory and immunosuppressive effects.
Comparación Con Compuestos Similares
Similar Compounds
11beta,17alpha,21-Trihydroxypregn-4-ene-3,20-dione: Another glucocorticoid with similar anti-inflammatory properties.
11beta,17alpha,21-Trihydroxypregna-4,6-diene-3,20-dione: A compound with a similar structure but different double bond positions.
11beta,17alpha,21-Trihydroxypregna-1,4-diene-3,20-dione: Another derivative with variations in the steroid nucleus.
Uniqueness
11alpha,17alpha,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is unique due to the presence of the diethylene ketal group, which imparts specific chemical properties and stability. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications.
Propiedades
IUPAC Name |
(8'S,9'R,10'R,11'R,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19+,20-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNDCCFKYHDT-OLYHYYIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)


